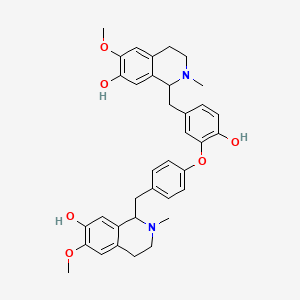
Magnoline
Übersicht
Beschreibung
Magnoline is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Magnoline is primarily recognized for its pharmacological properties. Research indicates that compounds from the Magnolia family, including magnolol and honokiol, exhibit a range of therapeutic effects:
- Anti-cancer Effects : this compound and its derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Studies have demonstrated their effectiveness against breast, prostate, and liver cancers through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Anxiolytic and Antidepressant Properties : this compound has been observed to exert anxiolytic effects by enhancing GABA receptor activity, which may help alleviate anxiety and depression symptoms .
- Anti-inflammatory and Antioxidant Activities : The compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and oxidative stress markers, making it a candidate for treating inflammatory diseases .
Table 1: Summary of Therapeutic Effects of this compound
Agricultural Applications
This compound has also been studied for its antifungal properties, particularly in agriculture. A notable study demonstrated that magnolol effectively inhibits the growth of Neopestalotiopsis ellipsospora, a pathogen responsible for tea gray blight disease:
- Mechanism of Action : The antifungal activity of this compound was attributed to its ability to disrupt cell membrane integrity and lipid metabolism in the fungal cells. This disruption leads to significant physiological impairments in the pathogen .
- Practical Implications : The findings suggest that this compound could be developed into a natural fungicide for agricultural use, providing an eco-friendly alternative to synthetic fungicides .
Table 2: Antifungal Activity of this compound
| Pathogen | Inhibition Mechanism | EC50 (mg/L) | Reference |
|---|---|---|---|
| Neopestalotiopsis ellipsospora | Disruption of cell membrane integrity | 5.11 |
Aquaculture Applications
In aquaculture, this compound has emerged as a promising anesthetic agent. Recent studies have explored the efficacy of essential oils from Magnolia denudata:
- Anesthetic Properties : Formulations such as nanoemulsion (NE) and self-microemulsifying drug delivery systems (SMEDDS) have been developed to enhance the anesthetic effects of this compound on fish. These formulations demonstrated reduced induction times for anesthesia without causing harm to respiratory functions .
- Safety Profile : Physiological assessments indicated that these formulations did not cause irreversible damage to gill morphology, making them suitable for use in fish handling during transportation or surgical procedures .
Table 3: Efficacy of Magnolia Essential Oil in Fish Anesthesia
Eigenschaften
IUPAC Name |
1-[[4-[2-hydroxy-5-[(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDABVSXGAMFQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















